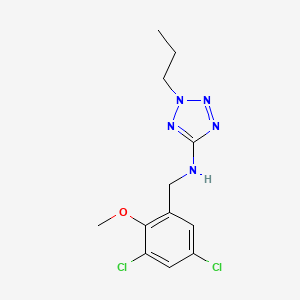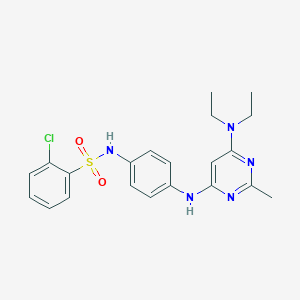
N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazole derivatives It is characterized by the presence of a tetrazole ring, a dichloromethoxybenzyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Dichloromethoxybenzyl Group: The dichloromethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichloro-2-methoxybenzyl chloride and the tetrazole intermediate.
Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the dichloro groups, potentially converting them to corresponding chloro or hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of chloro or hydrogenated derivatives.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects such as antimicrobial, anti-inflammatory, or anticancer properties.
Biochemical Research: It can be used as a tool compound to study biochemical pathways and molecular interactions.
Industry:
Agriculture: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter signal transduction pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular functions.
Comparison with Similar Compounds
- N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine
- N-(3,5-dichloro-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
Comparison:
- Structural Differences: While these compounds share the dichloromethoxybenzyl group, they differ in the other substituents attached to the nitrogen atom. This can lead to variations in their chemical and biological properties.
- Unique Properties: N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring and the propyl group, which can influence its reactivity and potential applications.
Properties
Molecular Formula |
C12H15Cl2N5O |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H15Cl2N5O/c1-3-4-19-17-12(16-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,17) |
InChI Key |
SPRLKEUBEQKKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11299750.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide](/img/structure/B11299752.png)
![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299763.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11299780.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11299790.png)

![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11299800.png)
![2-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11299806.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11299814.png)

![Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11299823.png)

![ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B11299838.png)
